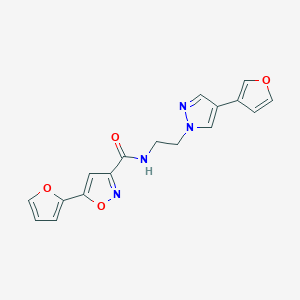

![molecular formula C5H5N3S B2633958 Imidazo[5,1-b][1,3]thiazol-5-amine CAS No. 1368884-11-0](/img/structure/B2633958.png)

Imidazo[5,1-b][1,3]thiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

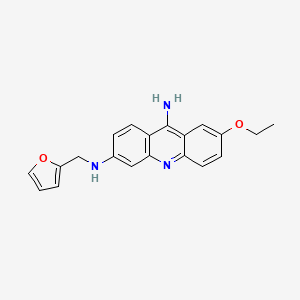

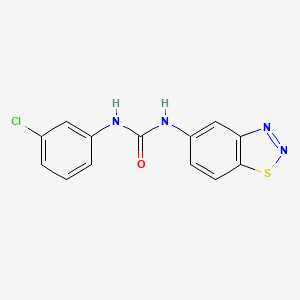

Imidazo[5,1-b][1,3]thiazol-5-amine is a heterocyclic compound that contains an imidazole ring fused with a thiazole ring . It is a part of the azole heterocycles that include imidazoles and oxazoles . The imidazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of imidazo[2,1-b][1,3]thiazines and their hydrogenated analogs . Another study reported the synthesis of imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride .Molecular Structure Analysis

The molecular structure of imidazo[5,1-b][1,3]thiazol-5-amine consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives . For instance, one study reported an I2-mediated annulation of 2-amino[1,3,5]triazines and ketones for the synthesis of imidazo[1,2-a][1,3,5]triazines .Physical And Chemical Properties Analysis

Imidazo[5,1-b][1,3]thiazol-5-amine is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

GABA A Receptor Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers .

Aromatase Inhibitors

Aromatase inhibitors, which are drugs that reduce the production of estrogen in the body, were also discovered in this chemical group . They are often used in the treatment of hormone-receptor-positive breast cancer .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . These are drugs that are commonly used to reduce inflammation and relieve pain .

Anticancer Applications

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer drugs . For example, compound 3b exhibited a promising inhibitory activity over most of the cancer cell lines .

Antiviral Applications

These compounds also have applications as antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections .

Antioxidants

Imidazo[2,1-b][1,3]thiazole derivatives also have potential applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Immunomodulatory Agents

These compounds can also act as immunomodulatory agents . Immunomodulators are drugs that help regulate or normalize the immune system .

Orientations Futures

The future directions for research on imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, more studies are needed to fully understand their mechanism of action and to assess their safety and hazards .

Mécanisme D'action

Target of Action

Imidazo[5,1-b][1,3]thiazol-5-amine is a compound that has been studied for its potential biomedical applications . .

Mode of Action

It is known that imidazothiazoles, a class of compounds to which imidazo[5,1-b][1,3]thiazol-5-amine belongs, can act as effective molecular scaffolds for synthetic, structural, and biomedical research .

Biochemical Pathways

Imidazothiazoles have been found to have a range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they were designed with in silico admet prediction, which indicates a consideration of these properties during their synthesis .

Result of Action

Imidazothiazoles have been found to have a range of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under metal- and photocatalyst-free conditions, suggesting that certain environmental factors may be considered during their synthesis .

Propriétés

IUPAC Name |

imidazo[5,1-b][1,3]thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKZEKKKLRWYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CN=C(N21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[5,1-b][1,3]thiazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

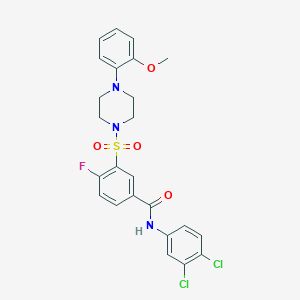

![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)

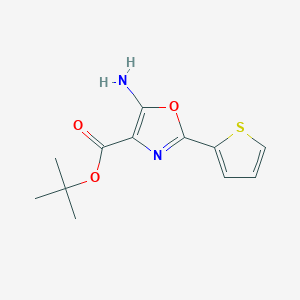

![Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2633884.png)

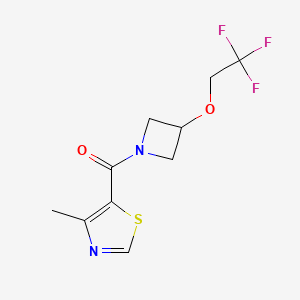

![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)